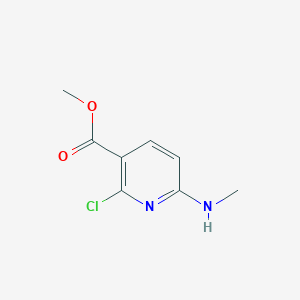
3-Ethyl-5-methoxy-1-methyl-1,3-dihydroisobenzofuran-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-5-methoxy-1-methyl-1,3-dihydroisobenzofuran-4-ol is a synthetic organic compound belonging to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by its unique structure, which includes an ethyl group, a methoxy group, and a methyl group attached to the benzofuran core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-methoxy-1-methyl-1,3-dihydroisobenzofuran-4-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent like acetic anhydride.
Introduction of Substituents: The ethyl, methoxy, and methyl groups can be introduced through various substitution reactions. For example, the ethyl group can be added via an alkylation reaction using ethyl iodide and a strong base like sodium hydride. The methoxy group can be introduced through a methylation reaction using dimethyl sulfate and a base like potassium carbonate.
Final Cyclization and Functionalization: The final step involves cyclization and functionalization to obtain the desired compound. This may include reactions such as Friedel-Crafts acylation or alkylation, followed by reduction or oxidation steps to achieve the final structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-5-methoxy-1-methyl-1,3-dihydroisobenzofuran-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the compound. Common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Alkyl halides (e.g., ethyl iodide), halogens (e.g., bromine), and nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., reflux, room temperature).
Major Products Formed
Oxidation: Formation of ketones, carboxylic acids, or quinones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzofurans with various functional groups.
Aplicaciones Científicas De Investigación
3-Ethyl-5-methoxy-1-methyl-1,3-dihydroisobenzofuran-4-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-5-methoxy-1-methyl-1,3-dihydroisobenzofuran-4-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.
Comparación Con Compuestos Similares
Similar Compounds
3-Ethyl-5-methoxy-1-methylbenzofuran: Lacks the hydroxyl group at the 4-position, which may affect its reactivity and biological activity.
5-Methoxy-1-methyl-1,3-dihydroisobenzofuran-4-ol: Lacks the ethyl group at the 3-position, which may influence its chemical properties and interactions.
3-Ethyl-1-methyl-1,3-dihydroisobenzofuran-4-ol: Lacks the methoxy group at the 5-position, which may alter its solubility and reactivity.
Uniqueness
3-Ethyl-5-methoxy-1-methyl-1,3-dihydroisobenzofuran-4-ol is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H16O3 |
|---|---|
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
3-ethyl-5-methoxy-1-methyl-1,3-dihydro-2-benzofuran-4-ol |
InChI |
InChI=1S/C12H16O3/c1-4-9-11-8(7(2)15-9)5-6-10(14-3)12(11)13/h5-7,9,13H,4H2,1-3H3 |
Clave InChI |
CPNPORBPTLFULY-UHFFFAOYSA-N |
SMILES canónico |
CCC1C2=C(C=CC(=C2O)OC)C(O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Chloromethyl)-7-methoxybenzo[d]oxazole](/img/structure/B12861499.png)
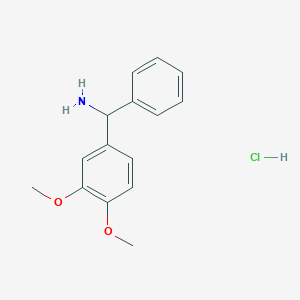
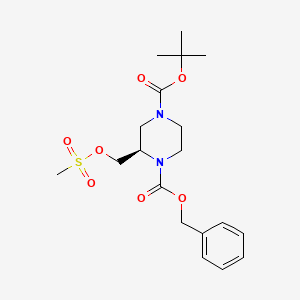
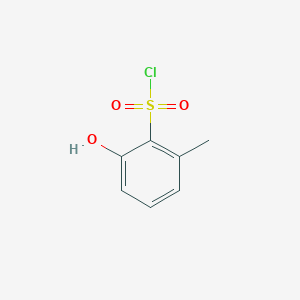
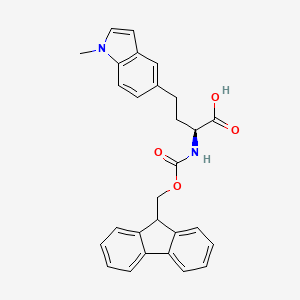
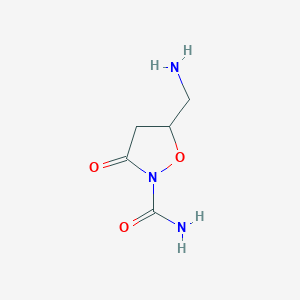


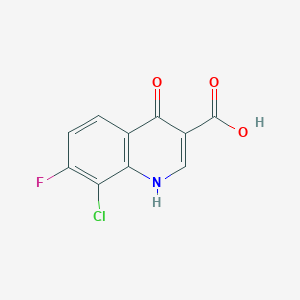
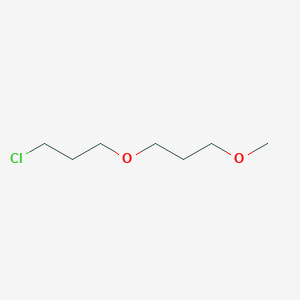
![2-Bromo-5-(bromomethyl)benzo[d]oxazole](/img/structure/B12861552.png)
